N-methylpyrazin-2-amine

Description

The exact mass of the compound N-methylpyrazin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-methylpyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methylpyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

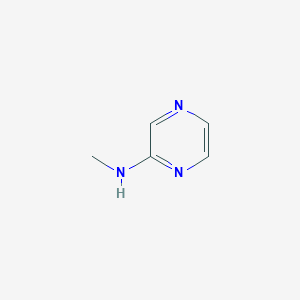

Structure

3D Structure

Properties

IUPAC Name |

N-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-6-5-4-7-2-3-8-5/h2-4H,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKOARVVEXZTPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587997 | |

| Record name | N-Methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32111-28-7 | |

| Record name | N-Methyl-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32111-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylpyrazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-methylpyrazin-2-amine: Properties, Structure, and Applications

This guide provides a comprehensive technical overview of N-methylpyrazin-2-amine, a heterocyclic amine of significant interest to researchers and professionals in drug development and chemical synthesis. We will delve into its core chemical properties, structural characteristics, synthesis methodologies, and key applications, offering field-proven insights and practical guidance.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazine and its derivatives are fundamental building blocks in medicinal and materials chemistry.[1][2] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, imparts unique electronic properties and hydrogen bonding capabilities to molecules.[2] This scaffold is prevalent in numerous biologically active compounds, contributing to their therapeutic effects, which span anti-inflammatory, anticancer, antibacterial, and antiparasitic activities.[2] N-methylpyrazin-2-amine, as a substituted pyrazine, serves as a valuable intermediate, leveraging the reactivity of the pyrazine core for the synthesis of more complex molecules.[1][3]

Molecular Structure and Physicochemical Properties

The structure of N-methylpyrazin-2-amine consists of a pyrazine ring with a methylamino group substituted at the C-2 position. This seemingly simple structure gives rise to a specific set of properties that are critical for its application in synthesis.

The nitrogen atoms in the pyrazine ring are electron-withdrawing, which influences the aromaticity and reactivity of the ring. The exocyclic amine group, in turn, donates electron density to the ring, modulating its electronic character. This interplay is fundamental to its chemical behavior.

Key Physicochemical Data

A summary of the essential physicochemical properties of N-methylpyrazin-2-amine is presented below. It is important to note that while data for the specific target molecule is compiled here, properties for the closely related and widely studied compound, 2-methylpyrazine, are also included for comparative context, as specific experimental values for N-methylpyrazin-2-amine are not always available in the literature.

| Property | Value for N-methylpyrazin-2-amine | Value for 2-Methylpyrazine (for comparison) | Source |

| Molecular Formula | C₅H₇N₃ | C₅H₆N₂ | [4][5] |

| Molecular Weight | 109.13 g/mol | 94.11 g/mol | [5][6] |

| CAS Number | 32111-28-7 | 109-08-0 | [5][7] |

| IUPAC Name | N-methylpyrazin-2-amine | 2-methylpyrazine | [4] |

| SMILES | CNC1=NC=CN=C1 | CC1=CN=C=C1 | [4] |

| Melting Point | Not available | -29 °C | [7] |

| Boiling Point | Not available | 135 °C (at 1,015 hPa) | [7] |

| Density | Not available | 1.03 g/cm³ (at 25 °C) | [7] |

| Predicted XlogP | 0.6 | 0.2 | [4] |

| Topological Polar Surface Area | 37.81 Ų | 25.78 Ų | [5] |

| Hydrogen Bond Donors | 1 | 0 | [5] |

| Hydrogen Bond Acceptors | 3 | 2 | [5] |

Note: XlogP is a computed prediction of the octanol-water partition coefficient, indicating lipophilicity.

Synthesis Protocols: A Practical Approach

The synthesis of substituted pyrazines can be achieved through various routes.[8] For N-methylpyrazin-2-amine, a common and reliable method involves the nucleophilic aromatic substitution of a halogenated pyrazine precursor, typically 2-chloropyrazine, with methylamine.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes a standard laboratory procedure for the synthesis of N-methylpyrazin-2-amine. The rationale behind this choice is its high efficiency and the commercial availability of the starting materials.

Step 1: Reaction Setup

-

In a sealed reaction vessel suitable for elevated pressure, dissolve 2-chloropyrazine (1.0 equivalent) in a suitable solvent such as ethanol or a polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Causality: The choice of a polar solvent is crucial to facilitate the dissolution of the reactants and to stabilize the charged intermediates formed during the nucleophilic substitution reaction. A sealed vessel is necessary to contain the volatile methylamine and prevent its escape, ensuring the reaction proceeds to completion.

Step 2: Addition of Reagent

-

Add an excess of methylamine (typically a 40% solution in water or as a gas bubbled through the solution) to the reaction mixture. A 2-3 fold excess is common.

-

Causality: Using an excess of the nucleophile (methylamine) drives the reaction equilibrium towards the product side, maximizing the yield of N-methylpyrazin-2-amine according to Le Châtelier's principle.

Step 3: Reaction Conditions

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Causality: Heating provides the necessary activation energy for the reaction. The electron-withdrawing nature of the pyrazine ring nitrogens facilitates the nucleophilic attack, but elevated temperatures are often required for a practical reaction rate.

Step 4: Work-up and Purification

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain pure N-methylpyrazin-2-amine.

-

Causality: The work-up procedure is designed to remove unreacted starting materials, the excess methylamine, and inorganic byproducts. Column chromatography provides the final purification, separating the target compound from any remaining impurities based on polarity.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of N-methylpyrazin-2-amine.

Applications in Drug Development and Research

N-methylpyrazin-2-amine is a key building block in the synthesis of various pharmaceutical agents. Its structure is often incorporated into larger molecules to modulate properties such as solubility, receptor binding, and metabolic stability.

-

Scaffold for Bioactive Molecules: The pyrazine core is a recognized pharmacophore. The N-methylamino group provides a site for further chemical modification, allowing for the creation of libraries of compounds for high-throughput screening in drug discovery programs.

-

Intermediate in Pharmaceutical Synthesis: Pyrazine derivatives are crucial intermediates for important drugs, such as the anti-tuberculosis agent Pyrazinamide.[1] While not a direct precursor, N-methylpyrazin-2-amine represents a class of compounds used to generate analogues and new chemical entities with potential therapeutic value.

-

Neurological and Agrochemical Research: Related pyrazine compounds have shown utility in the development of treatments for neurological disorders and in the formulation of modern agrochemicals.[3]

The logical relationship of N-methylpyrazin-2-amine as a starting material for more complex, biologically active molecules is depicted below.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. For N-methylpyrazin-2-amine and related compounds, several key safety precautions must be observed. The safety data for the closely related 2-methylpyrazine indicates it is a flammable liquid and is harmful if swallowed.[7][9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[7][9] Use explosion-proof electrical equipment and non-sparking tools.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

Spill Response: In case of a spill, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a suitable container for disposal.[10] Do not allow the product to enter drains.[7]

Always consult the most current Safety Data Sheet (SDS) for the specific compound before use.

Conclusion

N-methylpyrazin-2-amine is a versatile and valuable chemical intermediate. Its unique structural and electronic properties, derived from the N-methylated amino group on the pyrazine ring, make it a useful building block for the synthesis of a wide array of complex molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers and developers aiming to leverage this compound in the fields of medicinal chemistry, drug discovery, and materials science.

References

-

PubChem. N-methylpyrazin-2-amine. National Center for Biotechnology Information. [Link]

-

Advanced Biotech. Safety Data Sheet: 2-Methyl Pyrazine synthetic. [Link]

-

PubChem. 5-Methylpyrazin-2-amine. National Center for Biotechnology Information. [Link]

-

Indian Academy of Sciences. Catalytic synthesis of 2-methylpyrazine over Cr-promoted copper based catalyst via a cyclo-dehydrogenation reaction route. [Link]

-

PubChem. 5-methylpyrazin-2-amine. National Center for Biotechnology Information. [Link]

-

Cambridge Crystallographic Data Centre. Entry for CAS 6963-43-5. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Safe Handling and Storage of 2-Methylpyrazine: A Manufacturer's Guide. [Link]

- Google Patents.

-

PubChem. 2-(Aminomethyl)-5-methylpyrazine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Amino-6-methylpyrazine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Amino-3-methylpyrazine. National Center for Biotechnology Information. [Link]

-

MDPI. Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. [Link]

-

Organic Chemistry Portal. Synthesis of pyrazines. [Link]

-

ACS Publications. Pteridines. 40. Some reactions of 2-amino-3-cyano-5-bromomethylpyrazine and 2-amino-3-cyano-5-methylpyrazine. [Link]

-

ResearchGate. The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives. [Link]

-

PubMed Central. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. [Link]

-

The Good Scents Company. para-anisyl butyrate, 6963-56-0. [Link]

-

MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

-

Scent.vn. Anisyl butyrate (CAS 6963-56-0): Odor profile, Properties, & IFRA compliance. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. PubChemLite - N-methylpyrazin-2-amine (C5H7N3) [pubchemlite.lcsb.uni.lu]

- 5. chemscene.com [chemscene.com]

- 6. 5-Methylpyrazin-2-amine | C5H7N3 | CID 313215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Pyrazine synthesis [organic-chemistry.org]

- 9. prod.adv-bio.com [prod.adv-bio.com]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to N-methylpyrazin-2-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-methylpyrazin-2-amine (CAS Number: 32111-28-7), a heterocyclic amine of growing interest in medicinal chemistry and materials science. This document delves into its fundamental physical and chemical properties, outlines a common synthetic route, and explores its applications as a versatile building block in the development of novel compounds.

Core Identification and Physical Properties

N-methylpyrazin-2-amine is a substituted pyrazine derivative. The unique arrangement of its nitrogen atoms and the presence of a methylamino group contribute to its distinct chemical reactivity and make it a valuable synthon in organic chemistry.

Table 1: Physical and Chemical Properties of N-methylpyrazin-2-amine

| Property | Value | Source(s) |

| CAS Number | 32111-28-7 | [1][2][3] |

| Molecular Formula | C₅H₇N₃ | [1] |

| Molecular Weight | 109.13 g/mol | [1] |

| Melting Point | 49-50 °C | |

| Boiling Point | 76 °C at 1 mmHg | |

| 212.514 °C at 760 mmHg | ||

| Density | 1.145 g/cm³ | |

| Solubility | Soluble in DMSO. | [4] |

| Appearance | Not explicitly stated, but related aminopyrazines are often crystalline solids. |

Synthesis and Chemical Reactivity

The synthesis of N-methylpyrazin-2-amine can be achieved through various methods, with a common approach involving the nucleophilic substitution of a suitable pyrazine precursor.

Exemplary Synthetic Workflow: Nucleophilic Aromatic Substitution

A prevalent method for synthesizing N-methylpyrazin-2-amine involves the reaction of a halopyrazine, such as 2-chloropyrazine, with methylamine. The electron-withdrawing nature of the pyrazine ring facilitates nucleophilic aromatic substitution, where the methylamine displaces the halide.

Caption: A generalized workflow for the synthesis of N-methylpyrazin-2-amine.

Experimental Protocol: Synthesis of N-methylpyrazin-2-amine

This protocol is a generalized representation and may require optimization based on laboratory conditions and available starting materials.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloropyrazine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Addition of Reagent: To the stirred solution, add an excess of methylamine (typically as a solution in a compatible solvent, e.g., 40% in water) (2-3 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining methylamine and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure N-methylpyrazin-2-amine.

Chemical Reactivity Insights

The pyrazine ring in N-methylpyrazin-2-amine is electron-deficient, which influences its reactivity. The nitrogen atoms in the ring can act as bases or nucleophiles, although they are less basic than those in pyridine due to the presence of the second nitrogen atom. The amino group, being an electron-donating group, can activate the pyrazine ring towards electrophilic substitution, although the ring's inherent electron deficiency makes such reactions challenging.

The secondary amine functionality is a key site for further chemical modifications. It can readily undergo reactions typical of secondary amines, such as acylation, alkylation, and condensation with carbonyl compounds.[5] This reactivity makes N-methylpyrazin-2-amine a valuable scaffold for building more complex molecular architectures.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazine nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[6][7][8][9] Pyrazine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7]

N-methylpyrazin-2-amine serves as a crucial building block for the synthesis of various pharmacologically active molecules. The methylamino group provides a handle for introducing diverse substituents, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. The pyrazine ring itself can participate in hydrogen bonding and π-stacking interactions within a receptor's binding site.

While specific drugs directly incorporating the N-methylpyrazin-2-amine fragment are not prominently documented, the broader class of aminopyrazines is extensively utilized in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. The structural motif is valued for its ability to impart desirable pharmacokinetic properties, such as improved solubility and metabolic stability.

Analytical Characterization

The definitive identification and characterization of N-methylpyrazin-2-amine rely on a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet or a doublet depending on coupling to the N-H proton), the N-H proton (a broad singlet), and the protons on the pyrazine ring (in the aromatic region). The chemical shifts of the pyrazine protons will be influenced by the electron-donating methylamino group.[10]

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon and the four distinct carbon atoms of the pyrazinyl moiety. The carbon attached to the nitrogen of the amino group will be significantly shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide valuable structural information, often showing a prominent molecular ion peak and characteristic fragments resulting from the loss of the methyl group or cleavage of the pyrazine ring.

Infrared (IR) Spectroscopy

The IR spectrum of N-methylpyrazin-2-amine will exhibit characteristic absorption bands. Key expected vibrations include:

-

N-H stretch: A single, relatively sharp band in the region of 3350-3310 cm⁻¹, characteristic of a secondary amine.[11]

-

C-H stretch: Bands corresponding to the aromatic C-H bonds on the pyrazine ring and the aliphatic C-H bonds of the methyl group.

-

C=N and C=C stretches: Aromatic ring stretching vibrations in the 1600-1400 cm⁻¹ region.

-

C-N stretch: An absorption band for the aromatic C-N bond.[11]

Conclusion

N-methylpyrazin-2-amine is a valuable heterocyclic building block with a well-defined set of physical and chemical properties. Its straightforward synthesis and the reactivity of its secondary amine functionality make it an attractive starting material for the creation of diverse molecular libraries. For researchers and scientists in drug discovery and materials science, N-methylpyrazin-2-amine offers a versatile platform for the design and synthesis of novel compounds with potentially significant biological and material properties. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective utilization in research and development.

References

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-6-methylpyrazine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylpyrazine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Methylpyrazin-2-amine. PubChem Compound Database. Retrieved from [Link]

-

Li, Y., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. Retrieved from [Link]

-

Wang, S., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7088. Retrieved from [Link]

-

Jasperse, C. (n.d.). Reactions of Amines. Retrieved from [Link]

- Google Patents. (n.d.). Industrial preparation method of 5-methylpyrazin-2-amine.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Methylamino)ethanol. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Aminopyrazine. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrazine, methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Daina, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3737. Retrieved from [Link]

-

Popat, K., et al. (2022). PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Pharmacological Properties of Some 4-Arylhydrazono-2-pyrazoline-5-one Derivatives Obtained from Heterocyclic Amines. Retrieved from [Link]

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Journal of Chemical Engineering & Process Technology, 8(5). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 32111-28-7|N-Methylpyrazin-2-amine|BLD Pharm [bldpharm.com]

- 3. a2bchem.com [a2bchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

The Evolving Landscape of N-methylpyrazin-2-amine Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a cornerstone in the design of novel therapeutics.[1][2][3] This guide focuses on a specific, yet highly versatile, subset: N-methylpyrazin-2-amine derivatives. By exploring the chemical space around this core, researchers have unlocked a diverse array of biological activities, paving the way for new treatments in oncology, infectious diseases, and beyond. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, mechanisms of action, and evaluation of these promising compounds.

Part 1: Anticancer Activity - Targeting the Engines of Cell Proliferation

The most profound impact of N-methylpyrazin-2-amine derivatives has been in the realm of oncology, primarily through the inhibition of protein kinases.[2][4] Kinases are crucial nodes in the signaling pathways that control cell growth, proliferation, and survival; their dysregulation is a hallmark of many cancers.[4]

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are central to the regulation of the cell cycle. Their aberrant activity can lead to uncontrolled cell division, a fundamental characteristic of cancer. N-methylpyrazin-2-amine derivatives have emerged as potent inhibitors of these enzymes. For instance, a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which can be considered structurally related to N-methylpyrazin-2-amine derivatives, have shown potent CDK2 inhibitory activity.[5] One of the most potent compounds in this series demonstrated a CDK2 inhibitory constant (Ki) of 0.005 µM and sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines.[5] Mechanistic studies have revealed that these compounds can reduce the phosphorylation of retinoblastoma (a key CDK substrate), arrest cells in the S and G2/M phases of the cell cycle, and induce apoptosis.[5]

Inhibition of EGFR and JAK Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs) are key players in signaling pathways that drive tumor growth and survival. Certain N-(pyrazin-2-yl)-4-aminopyrimidine derivatives have been synthesized and evaluated as dual inhibitors of EGFR and JAK kinases for the treatment of non-small cell lung cancer.[6] One optimized compound exhibited IC50 values of 15.4 nM and 18.5 nM against PC9 and H1975 cancer cell lines, respectively.[6] Further studies indicated that this compound could inhibit the phosphorylation of EGFR and decrease the active form of JAK2, leading to an increase in intracellular reactive oxygen species (ROS) and potentially inducing ferroptosis in cancer cells.[6]

Targeting the BRAF/MEK/ERK Pathway in Melanoma

Mutations in the BRAF gene, particularly the V600E mutation, are found in a significant percentage of melanomas and lead to constitutive activation of the MAPK signaling pathway.[7][8][9] This has made BRAF a prime target for therapeutic intervention. While specific N-methylpyrazin-2-amine derivatives targeting BRAF are a subject of ongoing research, the broader class of pyrazine derivatives has shown promise in this area. The development of dual BRAFV600E and VEGFR-2 inhibitors is a rational approach to designing anti-melanoma agents.[8]

CSNK2A and PIM Kinase Inhibition

Casein Kinase 2 (CSNK2A) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are involved in various cellular processes, including cell growth, proliferation, and survival. 2,6-disubstituted pyrazine derivatives have been identified as potent inhibitors of both CSNK2A and PIM kinases.[10] Efforts have been made to improve the selectivity of these compounds for CSNK2A over PIM3 to reduce potential off-target effects.[10] Some of these derivatives have also shown antiviral activity against murine hepatitis virus, suggesting a potential dual application.[10]

Part 2: Antimicrobial and Other Biological Activities

Beyond oncology, N-methylpyrazin-2-amine derivatives and their structural relatives have demonstrated a range of other important biological activities.

Antibacterial and Antifungal Properties

The pyrazine scaffold is present in numerous compounds with demonstrated antimicrobial properties.[11][12][13] Pyrazine carbohydrazide-based hydrazones, for example, have been evaluated for their antibacterial and antifungal activities.[11] A series of pyrazine-2-carbohydrazide derivatives showed potent in vitro antimicrobial activity against Gram-positive bacteria.[12] The structural modifications of these derivatives are often aimed at increasing their intracellular concentration to overcome microbial resistance.[12][14]

Antioxidant and Anti-inflammatory Potential

Several studies have reported the antioxidant potential of pyrazine derivatives, which may be exerted through mechanisms like radical scavenging and metal chelation.[11] While direct evidence for N-methylpyrazin-2-amine derivatives is still emerging, the broader class of pyrazines shows promise in this area. Additionally, pyrazoline derivatives, which share some structural similarities, have been found to possess anti-inflammatory and analgesic effects.[15]

Part 3: Experimental Protocols for Biological Evaluation

To facilitate further research and development of N-methylpyrazin-2-amine derivatives, this section provides detailed, step-by-step methodologies for key experiments.

Kinase Inhibition Assay (Luminescence-based)

Objective: To determine the in vitro inhibitory activity of N-methylpyrazin-2-amine derivatives against a specific protein kinase.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition by the test compound.

Materials:

-

Recombinant protein kinase (e.g., CDK2/CycA)

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds (N-methylpyrazin-2-amine derivatives) dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Multimode plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

-

Reaction Setup:

-

Add 5 µL of kinase buffer to each well.

-

Add 1 µL of the test compound dilution (or DMSO for control wells).

-

Add 2 µL of the kinase/substrate mixture.

-

Incubate for 10 minutes at room temperature.

-

-

Initiate Kinase Reaction: Add 2 µL of ATP solution to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Detection: Add 10 µL of Kinase-Glo® reagent to each well.

-

Final Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of N-methylpyrazin-2-amine derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

Materials:

-

Cancer cell line of interest (e.g., A2780 ovarian cancer cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.

Part 4: Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental and biological processes, the following diagrams have been generated using Graphviz.

Caption: Inhibition of the CDK2 pathway by an N-methylpyrazin-2-amine derivative, leading to cell cycle arrest.

Part 5: Future Perspectives and Conclusion

The N-methylpyrazin-2-amine scaffold is a fertile ground for the discovery of new bioactive molecules. The derivatives discussed in this guide demonstrate a wide range of therapeutic potential, particularly in oncology. Future research should focus on:

-

Improving Selectivity: Designing derivatives with higher selectivity for specific kinase targets to minimize off-target effects and toxicity.

-

Overcoming Resistance: Developing compounds that are effective against drug-resistant cancer cell lines.

-

Exploring New Therapeutic Areas: Investigating the potential of these derivatives in other diseases, such as neurodegenerative disorders and viral infections.

-

Optimizing Pharmacokinetic Properties: Enhancing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their clinical viability.

References

- Benchchem. (n.d.). Potential Biological Activity of 2-Hydroxy-5-methylpyrazine: A Technical Guide.

- MDPI. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.

- PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.

- National Institutes of Health. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.

- Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.).

- PubChem. (n.d.). 5-Methylpyrazin-2-amine.

- PubMed. (2025). The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK.

- Google Patents. (n.d.). CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine.

- PubMed. (n.d.). Biological activities of pyrazoline derivatives--a recent development.

- RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.

- National Institutes of Health. (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions.

- PubMed. (n.d.). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024).

- Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. (2025).

- PubChem. (n.d.). 2-Amino-6-methylpyrazine.

- PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).

- Semantic Scholar. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 5-METHYLPYRAZINE-2- CARBOHYDRAZIDE DERIVATIVES.

- Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (n.d.).

- PubMed Central. (n.d.). New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAFV600E/VEGFR-2 inhibition, and computational studies.

- An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024).

- PubMed. (2025). BRAF inhibitors in Melanoma: Structural Insights, Therapeutic Resistance, and Biological Evaluation of Quinazoline Derivatives.

- Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. (2024).

- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022).

- PubMed Central. (2021). Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis.

- PubMed. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023).

- Santa Cruz Biotechnology. (n.d.). N-methylpyrazin-2-amine.

Sources

- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAFV600E/VEGFR-2 inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BRAF inhibitors in Melanoma: Structural Insights, Therapeutic Resistance, and Biological Evaluation of Quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. jyoungpharm.org [jyoungpharm.org]

- 13. researchgate.net [researchgate.net]

- 14. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 5-METHYLPYRAZINE-2- CARBOHYDRAZIDE DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 15. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to N-methylpyrazin-2-amine and the Pyrazine Scaffold

An In-depth Technical Guide to the Potential Biological Mechanisms of N-methylpyrazin-2-amine

This guide provides a comprehensive technical overview of the potential mechanisms of action of N-methylpyrazin-2-amine in biological systems. As the direct biological targets and signaling pathways of N-methylpyrazin-2-amine are not extensively documented, this document synthesizes findings from structurally related pyrazine derivatives to build a predictive framework for its potential bioactivities. This approach, grounded in established structure-activity relationships, offers valuable insights for researchers, scientists, and drug development professionals exploring the therapeutic potential of this chemical scaffold.

N-methylpyrazin-2-amine is a heterocyclic amine featuring a pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The pyrazine moiety is a common scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Pyrazine derivatives are known to contribute to the flavor and aroma of many foods and are also integral to the structure of several clinically significant drugs.[2][3]

The versatility of the pyrazine ring allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological specificity.[1] While N-methylpyrazin-2-amine itself is primarily recognized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, an examination of its structural analogues provides a strong basis for hypothesizing its own potential mechanisms of action.[4] This guide will explore the documented biological activities of various pyrazine derivatives to infer the potential therapeutic applications of N-methylpyrazin-2-amine.

Potential Biological Activities and Mechanisms of Action Based on Structural Analogs

The biological activities of pyrazine derivatives are diverse, ranging from anticancer and antimicrobial to enzyme inhibition. The following sections detail the established mechanisms of action for several classes of pyrazine-containing compounds, providing a foundation for understanding the potential bioactivity of N-methylpyrazin-2-amine.

Anticancer Activity

Several pyrazine derivatives have demonstrated significant potential as anticancer agents through various mechanisms.

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Certain 3-amino-pyrazine-2-carboxamide derivatives have been identified as novel inhibitors of FGFR.[5] These compounds effectively block the activation of FGFR and its downstream signaling pathways, which are crucial for cell proliferation and survival in cancers with FGFR abnormalities.[5] Molecular docking studies suggest a specific binding mode within the FGFR2 ATP-binding site.[5]

Caption: Inhibition of the FGFR signaling pathway by pyrazine derivatives.

-

Induction of Oxidative Stress: A copper(II) complex incorporating a pyrazine-based ligand has shown significant anticancer activity by inducing oxidative stress.[6] The proposed mechanism involves the upregulation of genes encoding antioxidant enzymes like superoxide dismutase (SOD2) and catalase (CAT), leading to a redox imbalance and subsequent cancer cell death.[6] This activity was selective for cancer cells, with minimal toxicity towards healthy cells.[6]

-

Histone Deacetylase (HDAC) Inhibition: Pyrazine-linked 2-aminobenzamides have been identified as Class I selective HDAC inhibitors.[7] These compounds demonstrated potent anti-leukemic activity. Molecular docking studies revealed that these molecules bind to the active site of HDAC1 and HDAC2, with specific interactions contributing to their inhibitory effects.[7] N-benzylpyrimidin-2-amine derivatives, structurally related to pyrazines, also exhibit potent HDAC inhibitory and antiproliferative activities.[8]

Antimicrobial Activity

The pyrazine scaffold is present in several compounds with notable antimicrobial properties.

-

Antituberculotic and Antifungal Activity: Substituted amides of pyrazine-2-carboxylic acids have demonstrated significant in vitro activity against Mycobacterium tuberculosis and various fungal strains.[9][10] The efficacy of these compounds is strongly correlated with their lipophilicity, suggesting that their mechanism may involve disruption of microbial cell membranes or transport into the cell.[9][10] For instance, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed the highest antituberculotic activity and lipophilicity.[10]

-

Antibacterial Activity: Novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives have exhibited remarkable activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.[1]

Enzyme and Photosystem Inhibition

Beyond anticancer and antimicrobial effects, pyrazine derivatives have been shown to inhibit other biological systems.

-

Photosystem II Inhibition: N-alkyl-3-(alkylamino)pyrazine-2-carboxamides have been found to inhibit the photosynthetic electron transport (PET) in spinach chloroplasts.[2] This activity was also strongly linked to the lipophilicity of the compounds, with longer alkyl chains in the 3-(alkylamino) substituent leading to more effective PET inhibition.[2]

Structure-Activity Relationships (SAR) and a Hypothesis for N-methylpyrazin-2-amine

The diverse biological activities of pyrazine derivatives are intrinsically linked to the nature and position of substituents on the pyrazine ring. A recurring theme across multiple studies is the critical role of lipophilicity . Increased lipophilicity often correlates with enhanced antimycobacterial and photosystem-inhibiting activities, likely by facilitating membrane transport and interaction with hydrophobic binding pockets.[2][9][10]

For N-methylpyrazin-2-amine, its relatively simple structure with a small methyl group suggests moderate lipophilicity. Based on the activities of its analogues, we can hypothesize several potential mechanisms of action:

-

Enzyme Inhibition: The amine and pyrazine nitrogens can act as hydrogen bond donors and acceptors, respectively, making N-methylpyrazin-2-amine a candidate for binding to the active sites of enzymes. Given that related structures inhibit kinases (FGFR) and HDACs, these are plausible targets.

-

Receptor Modulation: The pyrazine scaffold is present in compounds targeting neurological disorders, suggesting that N-methylpyrazin-2-amine could potentially interact with receptors in the central nervous system.[4]

-

Metal Chelation: The nitrogen atoms in the pyrazine ring can chelate metal ions, a property leveraged in the anticancer copper complex.[6] This suggests a potential role in disrupting metal-dependent biological processes.

Experimental Protocols for Mechanistic Investigation

To elucidate the specific mechanism of action of N-methylpyrazin-2-amine, a systematic experimental approach is required. Below are detailed protocols for key assays based on the potential mechanisms discussed.

Kinase Inhibition Assay (e.g., for FGFR)

This protocol outlines a typical in vitro kinase assay to determine if N-methylpyrazin-2-amine inhibits the activity of a specific kinase like FGFR.

Objective: To measure the IC50 value of N-methylpyrazin-2-amine against a target kinase.

Materials:

-

Recombinant human FGFR enzyme

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

N-methylpyrazin-2-amine (test compound)

-

Positive control inhibitor (e.g., a known FGFR inhibitor)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of N-methylpyrazin-2-amine in DMSO, followed by a further dilution in kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the test compound or control.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection reagent and a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro kinase inhibition assay.

HDAC Activity Assay

This protocol describes a fluorometric assay to assess the inhibitory effect of N-methylpyrazin-2-amine on HDAC enzymes.

Objective: To determine the IC50 of N-methylpyrazin-2-amine against Class I HDACs.

Materials:

-

Recombinant human HDAC enzymes (HDAC1, 2, 3)

-

Fluorogenic HDAC substrate

-

N-methylpyrazin-2-amine

-

Positive control (e.g., Trichostatin A)

-

Assay buffer

-

Developer solution

-

Black 96-well plates

-

Fluorescence plate reader

Procedure:

-

Compound Dilution: Prepare serial dilutions of N-methylpyrazin-2-amine.

-

Enzyme Reaction: In a black 96-well plate, add the HDAC enzyme, the test compound, and the assay buffer. Incubate briefly.

-

Substrate Addition: Add the fluorogenic HDAC substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C.

-

Development: Add the developer solution to stop the reaction and generate the fluorescent signal.

-

Measurement: Measure the fluorescence intensity using a plate reader.

-

Analysis: Determine the IC50 value from the dose-response curve.

Antimicrobial Susceptibility Testing (MIC Determination)

This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of N-methylpyrazin-2-amine against bacterial or fungal strains.

Objective: To find the lowest concentration of N-methylpyrazin-2-amine that inhibits the visible growth of a microorganism.

Materials:

-

N-methylpyrazin-2-amine

-

Microorganism culture (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

-

Compound Dilution: Perform a serial two-fold dilution of N-methylpyrazin-2-amine in the broth directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by reading the optical density at 600 nm.

Quantitative Data from Related Pyrazine Derivatives

The following table summarizes key quantitative data for various pyrazine derivatives from the literature, highlighting their potency in different biological assays.

| Compound Class | Target/Activity | Potency (IC50/MIC) | Reference |

| 3-Amino-pyrazine-2-carboxamide derivatives | FGFR1, FGFR2, FGFR3, FGFR4 | Sub-micromolar IC50 values | [5] |

| Pyrazine-linked 2-aminobenzamides | HDAC1, HDAC2 | IC50: 0.07 µM, 0.26 µM (for compound 29b) | [7] |

| N-(2-(pyrazin-2-yloxy)ethyl)-benzamides | A549 lung cancer cells | IC50: 17-19 µM | [1] |

| Amides of pyrazine-2-carboxylic acids | M. tuberculosis | 72% inhibition | [9][10] |

| 3-methylphenyl amides of pyrazine-2-carboxylic acid | Antifungal | MIC: 31.25-500 µmol·dm⁻³ | [9][10] |

Conclusion

While the precise mechanism of action for N-methylpyrazin-2-amine remains to be fully elucidated, a comprehensive analysis of its structural analogs provides a robust framework for predicting its potential biological activities. The pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibition of kinases and HDACs, significant anticancer and antimicrobial properties, and other bioactivities. The recurring importance of physicochemical properties like lipophilicity in determining the efficacy of these compounds suggests that even subtle modifications to the pyrazine core can have profound effects on biological function.

The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically investigate the potential mechanisms of N-methylpyrazin-2-amine. Future studies focusing on in vitro enzyme and cell-based assays, followed by in vivo models, will be crucial in defining its therapeutic potential and advancing our understanding of this versatile chemical entity.

References

- 1. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of N-methylpyrazin-2-amine

Introduction: The Critical Role of Physicochemical Characterization in Drug Development

N-methylpyrazin-2-amine, a substituted pyrazine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazine ring is a key structural motif in numerous biologically active molecules. The journey of a promising compound from a laboratory curiosity to a therapeutic agent is long and fraught with challenges. Among the initial, yet most critical, hurdles is the thorough characterization of its fundamental physicochemical properties. This guide provides a comprehensive overview of the principles and methodologies for determining the aqueous solubility and chemical stability of N-methylpyrazin-2-amine.

For researchers, scientists, and drug development professionals, understanding these core attributes is not merely a data-gathering exercise. Instead, it forms the very foundation upon which successful preclinical and clinical development is built. Poor solubility can lead to erratic absorption and low bioavailability, while instability can compromise the safety, efficacy, and shelf-life of a potential drug product.[1][2] This document, therefore, is structured to provide not just the "what" but the "why" and "how" of solubility and stability assessment, empowering research teams to make informed decisions and de-risk their development programs at the earliest stages.

Part 1: A Deep Dive into the Solubility of N-methylpyrazin-2-amine

The solubility of an active pharmaceutical ingredient (API) is a primary determinant of its oral bioavailability. In the context of drug discovery, two key types of solubility are assessed: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility: A Tale of Two Timelines

-

Kinetic solubility is a high-throughput measurement of how quickly a compound dissolves when a solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[3][4] This provides an early indication of a compound's behavior in in vitro biological assays, where compounds are often introduced in a similar manner. Low kinetic solubility can lead to compound precipitation in assay wells, resulting in unreliable data.[3]

-

Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of a compound in a given solvent system.[5][6] This is a more time- and resource-intensive measurement but is crucial for lead optimization and formulation development, as it reflects the maximum concentration of a drug that can be dissolved under equilibrium conditions.[5]

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for assessing both kinetic and thermodynamic solubility.

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Detailed Protocol 1: Kinetic Solubility Assay (Nephelometric Method)

This protocol outlines a high-throughput method for determining the kinetic solubility of N-methylpyrazin-2-amine.

Materials:

-

N-methylpyrazin-2-amine

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of N-methylpyrazin-2-amine in DMSO.

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate.

-

Buffer Addition: Add 98 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

-

Mixing and Incubation: Mix the plate on a shaker for 5 minutes and then incubate at room temperature for 2 hours.

-

Measurement: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in light scattering is observed compared to a blank (DMSO and buffer only) indicates the precipitation of the compound and thus its kinetic solubility limit.

Detailed Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic solubility.[1]

Materials:

-

N-methylpyrazin-2-amine (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Sample Preparation: Add an excess amount of solid N-methylpyrazin-2-amine (e.g., 1-2 mg) to a glass vial.

-

Solvent Addition: Add a known volume of PBS (e.g., 1 mL) to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of N-methylpyrazin-2-amine in the filtrate using a validated HPLC-UV method against a standard curve of known concentrations.

Summarizing Solubility Data

While specific experimental data for N-methylpyrazin-2-amine is not publicly available, the results of such studies would typically be presented as follows:

| Assay Type | Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS, pH 7.4 | 25 | Hypothetical Value | Hypothetical Value |

| Thermodynamic | PBS, pH 7.4 | 25 | Hypothetical Value | Hypothetical Value |

| Thermodynamic | PBS, pH 7.4 | 37 | Hypothetical Value | Hypothetical Value |

Part 2: Unraveling the Stability Profile of N-methylpyrazin-2-amine

Assessing the chemical stability of a drug candidate is mandated by regulatory agencies such as the FDA and EMA and is guided by the International Council for Harmonisation (ICH) guidelines.[7][8][9] Forced degradation, or stress testing, is a critical component of this assessment. It involves subjecting the compound to conditions more severe than those it would encounter during manufacturing, storage, and use.[10][11] The goals of forced degradation studies are to:

-

Identify likely degradation pathways and products.[12]

-

Establish the intrinsic stability of the molecule.[7]

-

Develop and validate stability-indicating analytical methods.[12]

Forced Degradation Experimental Workflow

The following diagram outlines the process of conducting a forced degradation study.

Caption: Workflow for a Forced Degradation Study.

Detailed Protocol 3: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study on N-methylpyrazin-2-amine.

Materials:

-

N-methylpyrazin-2-amine

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water, acetonitrile, and methanol

-

Buffers (e.g., phosphate, acetate)

-

HPLC-UV system

-

LC-MS system for characterization

-

Photostability chamber

-

Oven

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of N-methylpyrazin-2-amine in a suitable solvent (e.g., methanol or water/acetonitrile mixture).

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Neutral Hydrolysis: Mix the stock solution with water and heat at a specified temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the stock solution with a dilute solution of H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) for an extended period.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13]

-

Analysis: At appropriate time points, analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV method. The method should be capable of separating the parent compound from all degradation products.

-

Characterization: For significant degradation products, use LC-MS to determine their mass and aid in structural elucidation.

Potential Degradation Pathways

While specific degradation products of N-methylpyrazin-2-amine are not documented, insights can be drawn from the chemistry of related amine and pyrazine structures.[14][15] Potential degradation pathways could include:

-

Hydrolysis: The amine group may be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to the formation of hydroxypyrazine derivatives.

-

Oxidation: The pyrazine ring and the methylamino group could be susceptible to oxidation, potentially forming N-oxides or other oxidized species.

-

Photodegradation: Aromatic heterocyclic systems can undergo complex photochemical reactions, including ring opening or rearrangement.

Summarizing Stability Data

The results from a forced degradation study are typically presented in a table that quantifies the extent of degradation and the formation of impurities.

| Stress Condition | Duration | % Assay of N-methylpyrazin-2-amine | Major Degradation Products (% Peak Area) |

| 0.1 M HCl, 60°C | 24 hours | Hypothetical Value | RRT 0.85 (Hypothetical Value), RRT 1.15 (Hypothetical Value) |

| 0.1 M NaOH, 60°C | 24 hours | Hypothetical Value | RRT 0.90 (Hypothetical Value) |

| 3% H₂O₂, RT | 8 hours | Hypothetical Value | RRT 1.25 (Hypothetical Value) |

| Dry Heat, 80°C | 7 days | Hypothetical Value | No significant degradation |

| Photostability | ICH Q1B | Hypothetical Value | RRT 1.10 (Hypothetical Value) |

RRT = Relative Retention Time

Conclusion: A Foundation for Rational Drug Development

A thorough understanding of a compound's physicochemical properties is not a perfunctory step but a strategic imperative. It enables the rational design of formulations, the development of robust analytical methods, and the confident progression of a drug candidate through the development pipeline. By investing in these foundational studies, research organizations can significantly enhance the probability of success for their promising molecules.

References

- Vertex AI Search. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Kineticos. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.

- Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.

- ICH. (n.d.). Q1A(R2) Guideline.

- European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.

- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- protocols.io. (n.d.). In-vitro Thermodynamic Solubility.

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- KK Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- PubMed. (n.d.). In vitro solubility assays in drug discovery.

- ResearchGate. (2018, May). Automated assays for thermodynamic (equilibrium) solubility determination.

- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- LabSolutions. (n.d.). N-Methylpyrazin-2-amine.

- ResearchGate. (n.d.). Amine degradation in CO2 capture. 2. New degradation products of MEA. Pyrazine and alkylpyrazines: Analysis, mechanism of formation and toxicity.

- PubChem. (n.d.). 2-Methylpyrazine.

- ChemScene. (n.d.). N-Methylpyrazin-2-amine.

- Chem-Impex. (n.d.). (Methylpyrazin-2-yl)methyl amine.

- PubMed. (2025, May 23). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions.

- PubChem. (n.d.). 5-Methylpyrazin-2-amine.

- PubChem. (n.d.). 2-Amino-6-methylpyrazine.

- University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE.

- PubChem. (n.d.). N-methylpyrimidin-2-amine.

- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 2-Amino-N-cyclohexyl-N-methylbenzylamine in Organic Solvents.

- FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants.

- Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.

- Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines.

- PMC - NIH. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.

- Chem-Impex. (n.d.). 5-Methyl-pyrazin-2-ylamine.

- Key Organics. (n.d.). 3-Methylpyrazin-2-amine.

- Sigma-Aldrich. (n.d.). N-Methylpyrazin-2-amine | 32111-28-7.

- ChemicalBook. (n.d.). 2-Amino-6-methylpyrazine CAS#: 5521-56-2.

- LookChem. (n.d.). Cas 19838-08-5,2-Amino-3-methylpyrazine.

- ChemicalBook. (n.d.). 2-Amino-3-methylpyrazine CAS#: 19838-08-5.

- ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.

Sources

- 1. enamine.net [enamine.net]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 7. rjptonline.org [rjptonline.org]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. biopharminternational.com [biopharminternational.com]

- 11. researchgate.net [researchgate.net]

- 12. acdlabs.com [acdlabs.com]

- 13. snscourseware.org [snscourseware.org]

- 14. researchgate.net [researchgate.net]

- 15. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of N-methylpyrazin-2-amine

Foreword: The Unassuming Importance of a Methyl Group

In the vast landscape of heterocyclic chemistry, the pyrazine core stands as a cornerstone scaffold, integral to a myriad of biologically active molecules and approved therapeutics.[1] Its inherent aromaticity and the presence of two nitrogen atoms at the 1 and 4 positions create a unique electronic profile that has been exploited by medicinal chemists for decades.[2][3] This guide delves into the specific history and discovery of a seemingly simple yet significant derivative: N-methylpyrazin-2-amine. We will explore its genesis from both a historical and practical synthetic perspective, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile building block.

The Dawn of Aminopyrazines: A Historical Perspective

The journey to N-methylpyrazin-2-amine begins with the broader exploration of aminopyrazines. Early synthetic efforts in the mid-20th century laid the groundwork for accessing this class of compounds. A pivotal moment in this history was the development of methods to aminate halopyrazines. For instance, a 1946 patent by Winnek and Cole detailed the preparation of 2-aminopyrazine through the reaction of 2-chloropyrazine with anhydrous ammonia at elevated temperatures.[4] This work was driven by the burgeoning interest in sulfonamide drugs, with 2-aminopyrazine being a key intermediate for the synthesis of the chemotherapeutic agent sulfapyrazine.[4]

This early work on the parent 2-aminopyrazine strongly suggested a viable pathway to its N-alkylated derivatives. The nucleophilic aromatic substitution (SNAr) of a halogen on the pyrazine ring with an amine was established as a robust and versatile reaction. It is highly probable that the first synthesis of N-methylpyrazin-2-amine was achieved through a similar, albeit likely unpublished or unheralded, laboratory preparation shortly after the disclosure of the synthesis of its primary amine analog.

The Primary Synthetic Route: Nucleophilic Aromatic Substitution

The most direct and widely employed method for the synthesis of N-methylpyrazin-2-amine is the nucleophilic aromatic substitution of a suitable 2-halopyrazine, typically 2-chloropyrazine, with methylamine. This reaction is a classic example of an SNAr mechanism, a cornerstone of heterocyclic chemistry.

Mechanistic Insights

The pyrazine ring is electron-deficient due to the presence of the two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms of the ring susceptible to nucleophilic attack, especially when a good leaving group, such as a halogen, is present. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the halide ion to restore aromaticity.

A Validated Experimental Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of N-methylpyrazin-2-amine.

Reaction Scheme:

Sources

N-Methylpyrazin-2-amine: A Versatile Scaffold for the Development of Novel Therapeutics

A Technical Guide for Drug Discovery Professionals

Executive Summary

The pyrazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biologically active compounds.[1][2] This guide focuses on N-methylpyrazin-2-amine, a specific aminopyrazine derivative, positing its primary value not as a standalone therapeutic, but as a versatile starting scaffold for the synthesis of novel drug candidates. We will explore the chemical rationale for its use, outline synthetic and derivatization strategies, survey the broad therapeutic potential of resulting compounds based on activities of related pyrazine structures, and provide detailed experimental protocols for advancing a drug discovery program from this foundational block.

The Aminopyrazine Core: A Foundation for Drug Design

Chemical Properties and Strategic Value of N-Methylpyrazin-2-amine